1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluorobenzenesulfonyl)piperazine
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Description
The compound “1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluorobenzenesulfonyl)piperazine” belongs to a class of compounds known as 1,2,4-triazolo[4,3-b]pyridazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[4,3-b]pyridazines is characterized by a five-membered triazole ring fused with a six-membered pyridazine ring . The structure–activity relationship of these compounds is of profound importance in drug design, discovery, and development .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can make specific interactions with different target receptors .
Mode of Action
It’s known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds , it can be inferred that multiple biochemical pathways could be affected. These might include pathways related to cell growth and proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes.
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability
Result of Action
Given the pharmacological activities of similar compounds , it can be inferred that the compound may have effects such as inhibiting cell growth (anticancer), killing or inhibiting the growth of microorganisms (antimicrobial), reducing pain and inflammation (analgesic and anti-inflammatory), neutralizing reactive oxygen species (antioxidant), inhibiting viral replication (antiviral), and inhibiting various enzymes.
properties
IUPAC Name |
3-ethyl-6-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O2S/c1-2-15-19-20-16-6-7-17(21-24(15)16)22-8-10-23(11-9-22)27(25,26)14-5-3-4-13(18)12-14/h3-7,12H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRRJOCZAHQAIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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